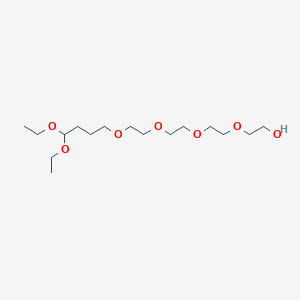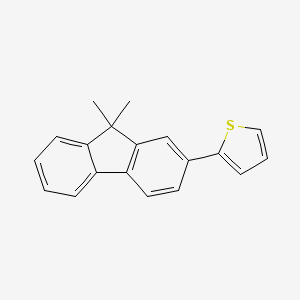
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene is an organic compound that combines the structural features of fluorene and thiophene Fluorene is known for its rigid, planar structure and high fluorescence, while thiophene is a sulfur-containing heterocycle that imparts unique electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene typically involves the coupling of a fluorene derivative with a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,9-dimethyl-9H-fluorene-2-boronic acid with a thiophene halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the fluorene and thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the fluorene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorene or thiophene rings.
Aplicaciones Científicas De Investigación
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent electronic properties.
Photonics: Employed in the creation of fluorescent materials for use in sensors and imaging technologies.
Materials Science: Incorporated into polymers and other materials to enhance mechanical and electronic properties.
Mecanismo De Acción
The mechanism by which 2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene exerts its effects is primarily through its electronic properties. The compound’s structure allows for efficient π-π stacking interactions and electron delocalization, which are crucial for its performance in electronic and photonic applications . The molecular targets and pathways involved include interactions with other π-conjugated systems and the facilitation of charge transport in materials.
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 2-Bromo-9,9-dimethylfluorene
- Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine
Uniqueness
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene is unique due to its combination of fluorene and thiophene moieties, which imparts a balance of rigidity, fluorescence, and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where both structural stability and electronic performance are critical.
Propiedades
Número CAS |
799855-06-4 |
|---|---|
Fórmula molecular |
C19H16S |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-(9,9-dimethylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C19H16S/c1-19(2)16-7-4-3-6-14(16)15-10-9-13(12-17(15)19)18-8-5-11-20-18/h3-12H,1-2H3 |
Clave InChI |
UVMMFEMKRGBTKH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
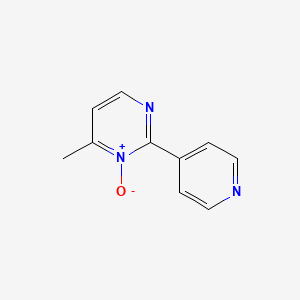
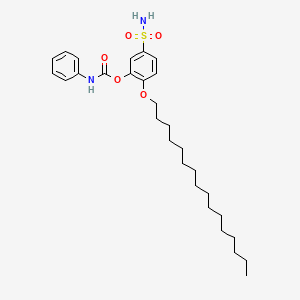
![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
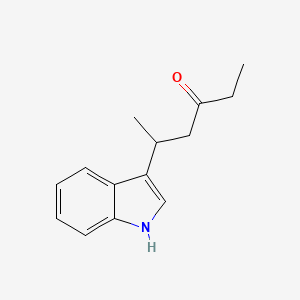
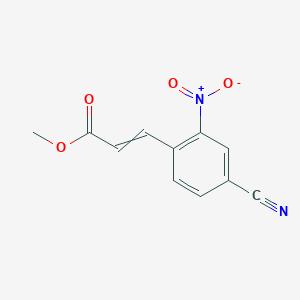
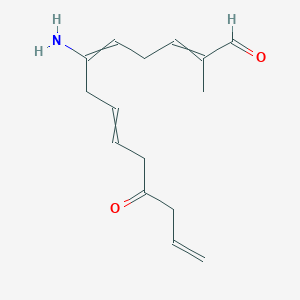
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)
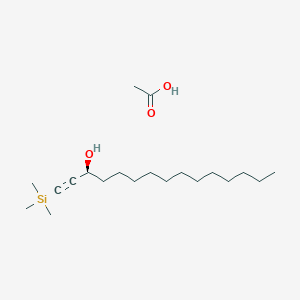
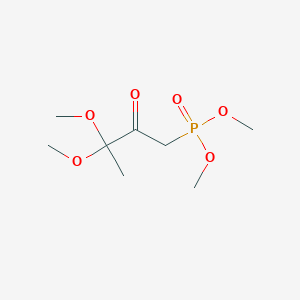
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
